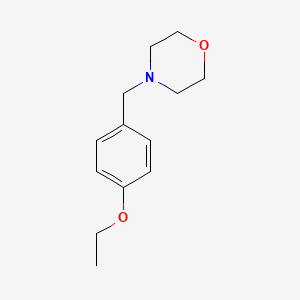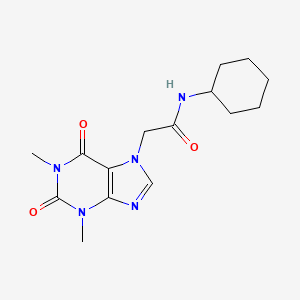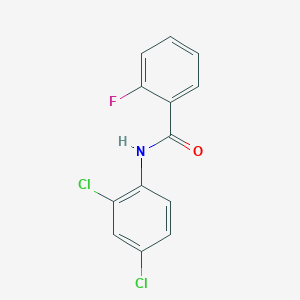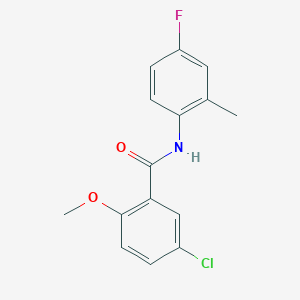
4-(4-ethoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzyl)morpholine, also known as EBM, is a chemical compound that belongs to the family of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
作用机制
The exact mechanism of action of 4-(4-ethoxybenzyl)morpholine is not fully understood. However, it has been proposed that 4-(4-ethoxybenzyl)morpholine exerts its pharmacological effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. For instance, 4-(4-ethoxybenzyl)morpholine has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal excitability, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
4-(4-ethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects. For instance, 4-(4-ethoxybenzyl)morpholine has been found to increase the levels of neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. Furthermore, 4-(4-ethoxybenzyl)morpholine has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This modulation results in the suppression of the inflammatory response, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
4-(4-ethoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, 4-(4-ethoxybenzyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based experiments. In addition, 4-(4-ethoxybenzyl)morpholine has a relatively short half-life, which may affect its efficacy in some experiments.
未来方向
There are several future directions for the study of 4-(4-ethoxybenzyl)morpholine. One potential direction is the investigation of its potential use as a building block in the synthesis of new drugs and materials. Another direction is the exploration of its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Furthermore, the development of new synthetic routes for 4-(4-ethoxybenzyl)morpholine may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-ethoxybenzyl)morpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-ethoxybenzyl)morpholine and its analogs for various applications.
合成方法
The synthesis of 4-(4-ethoxybenzyl)morpholine can be achieved through a multi-step process. The first step involves the reaction of 4-ethoxybenzyl chloride with morpholine to form 4-(4-ethoxybenzyl)morpholine hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base, such as sodium hydroxide, to obtain the final product, 4-(4-ethoxybenzyl)morpholine.
科学研究应用
4-(4-ethoxybenzyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-(4-ethoxybenzyl)morpholine has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. In addition, 4-(4-ethoxybenzyl)morpholine has been investigated for its potential use as a building block in the synthesis of new drugs and materials.
属性
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-5-3-12(4-6-13)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELNIGNBYNEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421486 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)
![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)


amino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)
![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)